molecular formula C16H20N2O4 B6918410 N-(2,3-dihydro-1-benzofuran-5-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide

N-(2,3-dihydro-1-benzofuran-5-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B6918410
M. Wt: 304.34 g/mol
InChI Key: JLLOMCDQERAXBP-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1-benzofuran-5-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a benzofuran moiety fused with a pyrrolidine ring

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-5-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-21-7-5-18-10-12(9-15(18)19)16(20)17-13-2-3-14-11(8-13)4-6-22-14/h2-3,8,12H,4-7,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLOMCDQERAXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC(CC1=O)C(=O)NC2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1-benzofuran-5-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Pyrrolidine Ring Construction: The pyrrolidine ring is often constructed through cyclization reactions involving amines and carbonyl compounds.

    Amide Bond Formation: The final step involves coupling the benzofuran and pyrrolidine intermediates through amide bond formation, typically using reagents like carbodiimides (e.g., EDCI) in the presence of a base (e.g., triethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran moiety can undergo oxidation reactions, potentially forming quinone-like structures.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions using alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dihydro-1-benzofuran-5-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fused ring systems and amide functionalities.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may confer specific pharmacological activities, such as anti-inflammatory, analgesic, or anticancer properties.

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1-benzofuran-5-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety may interact with aromatic binding sites, while the pyrrolidine ring could engage in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1-benzofuran-5-yl)-1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxamide
  • N-(2,3-dihydro-1-benzofuran-5-yl)-1-(2-ethoxyethyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

Compared to similar compounds, N-(2,3-dihydro-1-benzofuran-5-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity. This specific substitution pattern may enhance its interaction with certain biological targets, making it a compound of particular interest in drug discovery.

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